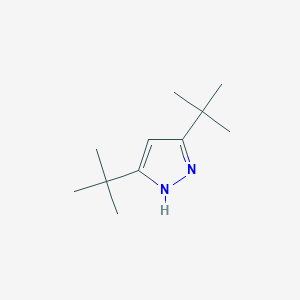

3,5-di-tert-butyl-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-ditert-butyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2/c1-10(2,3)8-7-9(13-12-8)11(4,5)6/h7H,1-6H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQDCVLVDQENIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NN1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150315 | |

| Record name | 3,5-Di-t-butylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132-14-5 | |

| Record name | 3,5-Di-t-butylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Di-t-butylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-di-tert-butyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3,5-di-tert-butyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3,5-di-tert-butyl-1H-pyrazole, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document details the most common and efficient synthetic route, including a comprehensive experimental protocol, reaction parameters, and characterization data.

Introduction and Theoretical Background

The synthesis of this compound is most effectively achieved through the Knorr pyrazole synthesis, a fundamental reaction in heterocyclic chemistry.[1][2][3] This method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] In the case of this compound, the sterically hindered 1,3-diketone, 2,2,6,6-tetramethyl-3,5-heptanedione, is reacted with hydrazine. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[4] A particularly advantageous approach for this specific synthesis is a solvent-free method, which offers high yields, simplified purification, and improved environmental credentials.

Primary Synthesis Route: Solvent-Free Condensation

The preferred method for the preparation of this compound is the direct condensation of 2,2,6,6-tetramethyl-3,5-heptanedione with hydrazine monohydrate under solvent-free conditions. This approach is notable for its high efficiency and the straightforward isolation of the product.

Experimental Protocol

A detailed experimental procedure for the solvent-free synthesis is as follows:

Materials:

-

2,2,6,6-Tetramethyl-3,5-heptanedione

-

Hydrazine monohydrate

-

Round bottom flask

-

Heating mantle or oil bath

-

Standard laboratory glassware

Procedure:

-

In a round bottom flask, a mixture of 2,2',6,6'-tetramethyl-3,5-heptanedione (1.0 mmol) and hydrazine monohydrate (1.0 mmol) is prepared.

-

The reaction mixture is heated to 70 °C.

-

The mixture is maintained at this temperature for 2 hours.

-

Solidification of the reaction mixture may be observed after approximately 1 hour.

-

Upon completion of the reaction time, the resulting white solid mass is the desired product, this compound, which can be collected without the need for further purification.

Synthesis Workflow

Quantitative Data Summary

The following tables summarize the key quantitative data for the solvent-free synthesis of this compound.

Table 1: Reaction Conditions and Yield

| Parameter | Value | Reference |

| Reactant 1 | 2,2,6,6-Tetramethyl-3,5-heptanedione | |

| Reactant 2 | Hydrazine monohydrate | |

| Stoichiometry | 1:1 molar ratio | |

| Temperature | 70 °C | |

| Reaction Time | 2 hours | |

| Solvent | None | |

| Product Yield | 89% |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Physical State | White Solid | |

| Melting Point | 194.0 °C (lit. 193.0 °C) | |

| ¹H NMR (CDCl₃) | δ 1.29 (s, 18H, C(CH₃)₃), 5.88 (s, 1H, pz-H) | |

| ¹³C NMR (CDCl₃) | δ 30.4, 31.8, 97.2 |

Characterization Details

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound is readily confirmed by ¹H and ¹³C NMR spectroscopy. In the ¹H NMR spectrum, a sharp singlet at approximately 1.29 ppm corresponds to the 18 equivalent protons of the two tert-butyl groups. A singlet further downfield at around 5.88 ppm is characteristic of the proton at the 4-position of the pyrazole ring. The ¹³C NMR spectrum shows three distinct signals, corresponding to the methyl carbons of the tert-butyl groups, the quaternary carbons of the tert-butyl groups, and the carbon atoms of the pyrazole ring.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

-

Expected IR Absorptions: The IR spectrum is expected to show a broad absorption in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching of the pyrazole ring. C-H stretching vibrations for the tert-butyl groups would appear in the 2850-3000 cm⁻¹ region. C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1450-1600 cm⁻¹ range.

-

Expected Mass Spectrum: The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₁₁H₂₀N₂). Common fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) or a tert-butyl group ([M-57]⁺).

Alternative Synthesis Strategies

While the solvent-free condensation of a 1,3-diketone is highly effective, other general methods for pyrazole synthesis exist. These include:

-

Reaction of α,β-unsaturated ketones with hydrazines: This method typically yields pyrazolines, which then require an oxidation step to form the aromatic pyrazole.

-

1,3-dipolar cycloaddition reactions: This approach often involves the reaction of an alkyne with a diazo compound.

-

Multicomponent reactions: Various one-pot, multi-component strategies have been developed for the synthesis of substituted pyrazoles.

For the synthesis of the symmetrically substituted and sterically hindered this compound, the Knorr synthesis from the corresponding 1,3-diketone remains the most direct, high-yielding, and atom-economical approach.

Conclusion

The solvent-free synthesis of this compound from 2,2,6,6-tetramethyl-3,5-heptanedione and hydrazine monohydrate is a robust and efficient method suitable for laboratory-scale preparation. This guide provides the necessary technical details for its successful implementation and characterization, serving as a valuable resource for researchers in organic synthesis and drug development.

References

Characterization of 3,5-di-tert-butyl-1H-pyrazole: A Technical Guide for Researchers

An in-depth guide to the synthesis, structural characterization, and physicochemical properties of 3,5-di-tert-butyl-1H-pyrazole, a key heterocyclic building block with potential applications in drug discovery and development.

This technical guide provides a comprehensive overview of the characterization of this compound, tailored for researchers, scientists, and drug development professionals. The document details the synthetic protocol, spectroscopic and crystallographic data, and known reactivity of this compound. The information is presented to facilitate its use as a building block in medicinal chemistry and materials science.

Synthesis

A common and efficient method for the synthesis of this compound is the solvent-free condensation of 2,2,6,6-tetramethyl-3,5-heptanedione with hydrazine monohydrate.[1] This method offers high yields and a straightforward work-up procedure.

Experimental Protocol: Synthesis of this compound[1]

A mixture of 2,2,6,6-tetramethyl-3,5-heptanedione (1.0 mmol) and hydrazine monohydrate (1.0 mmol) is heated at 70 °C in a round-bottom flask for 2 hours. The reaction mixture solidifies upon heating. After the reaction is complete, the resulting white solid mass is obtained in high yield and generally does not require further purification.

Figure 1: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, spectroscopic, and crystallographic data for this compound.

Physical Properties

| Property | Value | Reference |

| Melting Point | 194.0 °C | [1] |

| Boiling Point | Data not available | |

| Solubility | Data not available in common solvents |

Spectroscopic Data

2.2.1. 1H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 1.29 | s | 18H | -C(CH3)3 | [1] |

| 5.88 | s | 1H | pyrazole-H4 | [1] |

2.2.2. 13C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment | Reference |

| 30.4 | -C(C H3)3 | [1] |

| 31.8 | -C (CH3)3 | [1] |

| 97.2 | C4 | [1] |

2.2.3. Infrared (IR) Spectroscopy

2.2.4. Mass Spectrometry

Detailed mass spectrometry data, including fragmentation patterns for this compound, is not explicitly provided in the surveyed literature. General fragmentation patterns for pyrazoles often involve cleavage of the pyrazole ring and loss of substituents.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound exhibits temperature-dependent polymorphism.

| Parameter | Value at 299 K | Value below 110 K | Reference |

| Crystal System | Orthorhombic | Orthorhombic | [3] |

| Space Group | Pbca | Pb21a | [3] |

| a (Å) | ~11.3 | ~11.3 | [3] |

| b (Å) | ~20.6 | ~20.6 | [3] |

| c (Å) | ~10 | ~20 | [3] |

| Z | 8 | 16 | [3] |

Below approximately 110 K, the c-axis doubles, and the asymmetric unit comprises four molecules arranged as two overlapping hydrogen-bonded dimers.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal of the compound is mounted on a diffractometer. X-ray diffraction data is collected at various temperatures (e.g., 299 K, 120 K, 100 K, and 10 K) to observe phase transitions.[3] The structure is solved and refined using appropriate crystallographic software.

Figure 2: General workflow for single-crystal X-ray diffraction.

Reactivity and Potential Applications in Drug Development

While specific studies detailing the reactivity of this compound are limited, the pyrazole nucleus is a well-established pharmacophore in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including acting as kinase inhibitors and inducers of apoptosis.

Kinase Inhibition

The pyrazole scaffold is a key component of many kinase inhibitors. These compounds typically function by competing with ATP for binding to the kinase active site, thereby modulating cellular signaling pathways. While this compound itself has not been extensively studied as a kinase inhibitor, its structural motif is relevant to the design of new kinase-targeted therapies.

Apoptosis Induction

Several pyrazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and activation of caspase signaling cascades.[4][5][6][7] The bulky tert-butyl groups on the 3 and 5 positions of the pyrazole ring can influence the compound's steric and electronic properties, potentially modulating its interaction with biological targets involved in apoptosis.

Figure 3: Generalized signaling pathway for apoptosis induction by pyrazole derivatives.

Note: There is currently no direct evidence in the reviewed literature linking this compound to the modulation of specific signaling pathways. The information presented is based on the known biological activities of the broader class of pyrazole derivatives. Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.

Conclusion

This compound is a readily accessible and well-characterized heterocyclic compound. Its robust synthesis and defined structural features make it a valuable building block for the development of novel compounds with potential applications in medicinal chemistry and materials science. While the broader class of pyrazoles has shown significant promise in drug development, further investigation into the specific biological activities of this compound is warranted to fully explore its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 6. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3,5-di-tert-butyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for the heterocyclic compound 3,5-di-tert-butyl-1H-pyrazole. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis, drug discovery, and materials science in the accurate identification and characterization of this compound.

Core Spectroscopic Data

The structural integrity and purity of synthesized this compound can be effectively determined through the analysis of its unique spectroscopic fingerprint. The following sections detail the key NMR and IR data, presented in a clear and concise format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR (400 MHz, CDCl₃)

The proton NMR spectrum is characterized by two distinct singlets, confirming the symmetrical nature of the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.88 | Singlet | 1H | C4-H (pyrazole ring) |

| 1.29 | Singlet | 18H | -C(CH₃)₃ |

¹³C NMR (100 MHz, CDCl₃)

The carbon NMR spectrum displays four signals, corresponding to the unique carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 159.8 | C3/C5 (pyrazole ring) |

| 100.2 | C4 (pyrazole ring) |

| 32.0 | -C (CH₃)₃ |

| 30.4 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

Due to the absence of a publicly available experimental IR spectrum for this compound, the following table presents the expected characteristic absorption frequencies based on the functional groups present in the molecule. These values are derived from established correlation tables and data from structurally similar pyrazole derivatives.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Medium, Broad | N-H stretch |

| ~2960-2870 | Strong | C-H stretch (tert-butyl) |

| ~1560 | Medium | C=N stretch (pyrazole ring) |

| ~1470 | Medium | C=C stretch (pyrazole ring) |

| ~1365 | Strong | C-H bend (tert-butyl) |

Experimental Protocols

The following protocols describe the general procedures for obtaining the NMR and IR spectroscopic data presented in this guide.

NMR Spectroscopy Protocol

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. The solution is thoroughly mixed to ensure homogeneity.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer.

-

¹H NMR: The spectrum is typically acquired with a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

IR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound is placed directly onto the diamond crystal of the ATR accessory. The pressure arm is lowered to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty ATR crystal is collected first.

-

The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.

-

An appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

Visualization of Spectroscopic Data Correlation

The following diagram illustrates the logical relationship between the structural features of this compound and its corresponding spectroscopic data.

An In-depth Technical Guide to 3,5-di-tert-butyl-1H-pyrazole: Physicochemical Properties and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,5-di-tert-butyl-1H-pyrazole, a sterically hindered heterocyclic compound with applications in coordination chemistry and as a building block in organic synthesis. This document collates available data on its physicochemical characteristics, spectroscopic profile, and synthetic methodologies.

Core Physical and Chemical Properties

This compound is a white solid at room temperature. The bulky tert-butyl groups at positions 3 and 5 of the pyrazole ring significantly influence its physical properties, leading to a high melting point and distinct spectroscopic characteristics. Due to its high melting point, its boiling point has not been experimentally determined and it is likely to decompose at elevated temperatures.

While the specific pKa of this compound has not been reported, pyrazoles are generally weakly basic, with the pKa of the conjugate acid of the parent pyrazole being 2.49. The electron-donating nature of the tert-butyl groups is expected to slightly increase the basicity of the pyridine-like nitrogen atom.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀N₂ | - |

| Molecular Weight | 180.29 g/mol | - |

| Melting Point | 193-194 °C | [1] |

| Boiling Point | Not available | - |

| pKa | Not available | - |

| Solubility | Soluble in chloroform | [1] |

Spectroscopic Data

The structural features of this compound are well-defined by its nuclear magnetic resonance (NMR) and infrared (IR) spectra.

Table 2: Spectroscopic Data for this compound

| Spectrum | Solvent | Chemical Shifts (δ) and Coupling Constants (J) | Source |

| ¹H NMR | CDCl₃ | 1.29 (s, 18H, C(CH₃)₃), 5.88 (s, 1H, pyrazole-H4) | [1] |

| ¹³C NMR | CDCl₃ | 30.4 (C(CH₃)₃), 31.9 (C(CH₃)₃), 100.3 (C4), 161.9 (C3/C5) | [1] |

| IR | Not specified | Not available | - |

| Mass Spec. | Not available | Not available | - |

Chemical Reactivity and Synthesis

The chemical reactivity of the pyrazole ring is well-established. It can undergo electrophilic substitution, typically at the C4 position, and N-functionalization at the pyrrole-like nitrogen. The bulky tert-butyl groups in this compound can sterically hinder some reactions at the nitrogen atoms.

Below is a logical workflow illustrating the general reactivity of the 3,5-disubstituted pyrazole core, which is valuable for conceptualizing synthetic strategies in drug development.

Experimental Protocols

Synthesis of this compound

A high-yield, solvent-free synthesis of this compound has been reported.[1] This method involves the condensation of a β-diketone with hydrazine.

Materials:

-

2,2,6,6-tetramethylheptane-3,5-dione

-

Hydrazine hydrate

-

Ethanol (for workup)

-

Deionized water

Procedure:

-

A mixture of 2,2,6,6-tetramethylheptane-3,5-dione and hydrazine hydrate is heated.

-

The reaction progress is monitored until completion.

-

The reaction mixture is cooled to room temperature.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield colorless crystals.[1]

The following diagram outlines the workflow for the synthesis and purification of this compound.

References

Tautomerism in Substituted Pyrazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tautomerism in substituted pyrazole compounds, a critical consideration in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, profoundly influences the physicochemical properties, reactivity, and biological activity of pyrazole-containing molecules.[1][2] Understanding and controlling this equilibrium is paramount for the rational design of novel chemical entities with desired functionalities.

Core Principles of Pyrazole Tautomerism

The most prevalent form of tautomerism in N-unsubstituted pyrazoles is annular prototropic tautomerism . This process involves the migration of a proton between the two adjacent nitrogen atoms (N1 and N2) of the pyrazole ring, as depicted in Figure 1.[1][3] This rapid interconversion results in a mixture of two tautomeric forms, which can significantly impact the molecule's interaction with biological targets and its synthetic accessibility.[1][4] The proton exchange is predominantly an intermolecular process, with a much lower energy barrier than an intramolecular shift.[1][3]

Besides annular tautomerism, substituted pyrazoles can exhibit other forms, such as keto-enol tautomerism in pyrazolones, although this guide will primarily focus on the annular prototropic type.[5][6][7]

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium in substituted pyrazoles is a delicate balance of several internal and external factors. A thorough understanding of these factors is crucial for predicting and manipulating the predominant tautomeric form.

Substituent Effects

The electronic nature of substituents on the pyrazole ring is a primary determinant of tautomeric preference.[1]

-

Electron-donating groups (EDGs) , such as -NH2, -OH, and alkyl groups, when positioned at the C3(5) position, tend to favor the tautomer where the proton resides on the adjacent nitrogen (N1), placing the substituent at C3.[1] This is attributed to the stabilization of the positive charge that develops on the adjacent carbon during the proton transfer.[1]

-

Electron-withdrawing groups (EWGs) , such as -NO2, -COOH, and -CHO, at the C3(5) position generally favor the tautomer where the proton is on the distal nitrogen (N2), placing the substituent at C5.[1][8]

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in quantifying these substituent effects.[1][8]

Solvent Effects

The surrounding solvent medium plays a critical role in stabilizing or destabilizing specific tautomers, thereby shifting the equilibrium.[1]

-

Polar protic solvents can form hydrogen bonds with the pyrazole nitrogens, influencing the proton transfer barrier. Water, for instance, has been shown to lower the energetic barrier between tautomers through the formation of hydrogen-bonded bridges.[1][2]

-

Dipolar aprotic solvents can also affect the equilibrium, and in some cases, slow down the rate of interconversion, allowing for the observation of individual tautomers by techniques like NMR spectroscopy at low temperatures.[1]

-

In nonpolar solvents , pyrazole molecules tend to self-associate through intermolecular hydrogen bonds, forming dimers, trimers, or higher-order oligomers, which can also influence the observed tautomeric state.[1][5]

Temperature

Temperature variations can alter the tautomeric equilibrium constant.[1] Low-temperature NMR studies are often employed to slow down the proton exchange rate sufficiently to allow for the distinct observation and quantification of each tautomer.[1][9]

pH

The acidity or basicity of the medium can significantly impact the tautomeric equilibrium, as protonation or deprotonation of the pyrazole ring will favor different species. The pyridine-like nitrogen is generally more basic than the pyrrole-like nitrogen.[3]

Quantitative Analysis of Tautomeric Equilibria

The following tables summarize quantitative data on the tautomeric equilibria of various substituted pyrazoles from the literature. These values are typically determined by NMR spectroscopy or computational methods.

Table 1: Tautomer Ratios of Selected Substituted Pyrazoles

| Substituent(s) | Solvent | Temperature (°C) | Tautomer Ratio (Major:Minor) | Method | Reference |

| 3(5)-Methyl | HMPT | -20 | 1.6 : 1 | ¹H NMR | [9] |

| 3(5)-Phenyl | THF-d8 | -95 | 4.0 : 1 | ¹H NMR | [9] |

| 3(5)-CF₃, 4-Butyl | CDCl₃ | Room Temp. | Single tautomer observed | NMR | [8] |

| 3-COOMe, 5-Me | CDCl₃ | Room Temp. | Tautomer 3 favored | NOE NMR | [10][11] |

| 3-NO₂, 5-COOMe | CDCl₃ | Room Temp. | Tautomer 5 favored | NOE NMR | [10][11] |

| 3(5)-Amino | Gas Phase | - | 3-Amino > 5-Amino | DFT | [8] |

Table 2: Calculated Energy Differences Between Tautomers

| Substituent at C5 | Computational Method | Basis Set | ΔE (kcal/mol) (N1-H favored) | Reference |

| -F | MP2 | 6-311++G | - | [8] |

| -OH | MP2 | 6-311++G | - | [8] |

| -CFO | MP2 | 6-311++G | + | [8] |

| -COOH | MP2 | 6-311++G | + | [8] |

| -BH₂ | MP2 | 6-311++G** | + | [8] |

Experimental Protocols for Tautomer Characterization

A multi-technique approach is often necessary for the unambiguous characterization of pyrazole tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful and frequently used technique for studying tautomerism in solution.[1]

-

Principle: In cases of slow proton exchange on the NMR timescale (often achieved at low temperatures), distinct signals for the corresponding nuclei in each tautomer can be observed. The ratio of the tautomers can be determined by integrating these signals.[9] In cases of fast exchange, time-averaged signals are observed, and their chemical shifts can provide information about the equilibrium position.[1]

-

Key Nuclei:

-

¹H NMR: The chemical shifts of the ring protons and the NH proton are sensitive to the tautomeric form.

-

¹³C NMR: The chemical shifts of the C3 and C5 carbons are particularly informative. Broadening of these signals can indicate a dynamic equilibrium.[1]

-

¹⁵N NMR: This technique directly probes the nitrogen atoms and provides clear differentiation between the pyridine-like and pyrrole-like nitrogens in a static tautomer.[5]

-

-

Methodology:

-

Dissolve the substituted pyrazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, THF-d₈).

-

Acquire ¹H, ¹³C, and ¹⁵N NMR spectra at room temperature. Note any signal broadening, especially for C3 and C5.

-

If a dynamic equilibrium is suspected, perform variable temperature (VT) NMR studies, lowering the temperature until the proton exchange is slow enough to resolve separate signals for each tautomer.

-

For resolved spectra at low temperature, determine the tautomer ratio by integrating the corresponding signals in the ¹H NMR spectrum.

-

Nuclear Overhauser Effect (NOE) experiments can be used to establish the proximity of the NH proton to substituents at C5, aiding in the structural assignment of the major tautomer.[10][11]

-

X-ray Crystallography

X-ray crystallography provides definitive structural information about the tautomeric form present in the solid state.[5][9]

-

Principle: This technique determines the precise positions of atoms in a single crystal, allowing for the unambiguous identification of the proton's location on one of the nitrogen atoms.

-

Methodology:

-

Grow single crystals of the substituted pyrazole suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution, vapor diffusion, or cooling.

-

Mount a suitable crystal on a diffractometer.

-

Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Solve and refine the crystal structure using appropriate software. The location of the N-H proton can be determined from the electron density map and confirmed by bond lengths and angles.

-

It is important to note that the tautomer observed in the solid state may not be the predominant tautomer in solution due to packing forces and intermolecular interactions in the crystal lattice.[1]

-

Computational Chemistry

Theoretical calculations are invaluable for predicting the relative stabilities of tautomers and for complementing experimental data.

-

Principle: Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio methods (e.g., MP2), can be used to calculate the energies of the different tautomers. The tautomer with the lower calculated energy is predicted to be the more stable form.

-

Methodology:

-

Build the 3D structures of all possible tautomers.

-

Perform geometry optimization and frequency calculations using a chosen level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[1]

-

The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

-

Compare the calculated electronic energies or Gibbs free energies to determine the relative stability of the tautomers.

-

The effect of the solvent can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).[12]

-

Visualizing Key Concepts

The following diagrams illustrate important relationships and workflows in the study of pyrazole tautomerism.

Figure 1: Factors influencing the tautomeric equilibrium in substituted pyrazoles.

Figure 2: A typical experimental and computational workflow for the characterization of pyrazole tautomers.

Conclusion

Tautomerism in substituted pyrazoles is a multifaceted phenomenon with significant implications for their chemical and biological properties. A comprehensive approach that combines experimental techniques, particularly NMR spectroscopy and X-ray crystallography, with computational modeling is essential for a thorough understanding and prediction of tautomeric behavior. The insights gained from such studies are invaluable for medicinal chemists and materials scientists in the design and synthesis of novel pyrazole-based compounds with optimized properties and desired functionalities. This guide provides a foundational framework for researchers to navigate the complexities of pyrazole tautomerism and apply this knowledge to their respective fields.

References

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 10. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups | MDPI [mdpi.com]

- 11. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Effect of Solvent on Tautomerization of 4-bromo Substituted 1...: Ingenta Connect [ingentaconnect.com]

The Potent Biological Activities of 3,5-di-tert-butyl-1H-pyrazole Derivatives: A Technical Overview

For Immediate Release

A comprehensive analysis of 3,5-di-tert-butyl-1H-pyrazole derivatives reveals a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanistic insights into this class of compounds, with a focus on their potential applications in oncology, infectious diseases, and enzyme inhibition. This whitepaper is intended for researchers, scientists, and drug development professionals.

Anticancer Activity: Moderate Cytotoxicity Against a Range of Cancer Cell Lines

Recent studies have explored the anticancer potential of this compound and its derivatives. One key study synthesized and evaluated a series of pyrazole-based compounds, including this compound (L5), against a panel of human cancer cell lines.[1] While not the most potent in the series, L5 demonstrated measurable cytotoxic effects.

The cytotoxicity of these compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for the most active compounds in the series. L2 and L3, for instance, displayed moderate cytotoxicity against the CFPAC-1 pancreatic cancer cell line (IC50 = 61.7 ± 4.9 μM) and the MCF-7 breast cancer cell line (IC50 = 81.48 ± 0.89 μM), respectively.[1] While the specific IC50 values for this compound (L5) were not highlighted as exceptionally potent, its inclusion in the study underscores the interest in this particular substitution pattern for anticancer drug design.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives [1]

| Compound | Cell Line | IC50 (μM) |

| L2 (3,5-diphenyl-1H-pyrazole) | CFPAC-1 | 61.7 ± 4.9 |

| L3 (3-(trifluoromethyl)-5-phenyl-1H-pyrazole) | MCF-7 | 81.48 ± 0.89 |

| L5 (this compound) | CFPAC-1, PANC-1, MDA-MB-231, MCF-7, CaSki, HeLa | Data not specified as highly active |

Antimicrobial and Enzyme Inhibitory Potential: An Area Ripe for Exploration

While the primary focus of available research has been on anticancer applications, the broader class of pyrazole derivatives is well-documented for its diverse biological activities, including antimicrobial and enzyme inhibitory effects. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) for antimicrobial activity or IC50 values for enzyme inhibition, for this compound derivatives are not extensively reported in the currently reviewed literature. This represents a significant opportunity for future research to explore the potential of this scaffold in developing new antibiotics or targeted enzyme inhibitors.

Mechanism of Action: Insights into Apoptotic Pathways

The mechanism by which pyrazole derivatives exert their anticancer effects is an area of active investigation. Studies on other 1,3,5-trisubstituted pyrazole derivatives suggest a potential mechanism involving the induction of apoptosis, or programmed cell death. This process is often mediated through the inhibition of anti-apoptotic proteins like Bcl-2. The inhibition of Bcl-2 allows for the activation of pro-apoptotic proteins, leading to a cascade of events that result in cell death. While this pathway has been proposed for other pyrazoles, further research is needed to definitively establish the mechanism of action for this compound derivatives.

Experimental Protocols

Synthesis of this compound (L5)

The synthesis of this compound is typically achieved through a condensation reaction between a β-diketone and hydrazine hydrate.

dot

Caption: General synthesis scheme for this compound.

MTT Cell Viability Assay

The MTT assay is a fundamental method for assessing the cytotoxic effects of compounds on cancer cell lines.

dot

Caption: Workflow of the MTT cell viability assay.

Future Directions

The this compound scaffold presents a promising starting point for the development of new therapeutic agents. Future research should focus on:

-

Comprehensive Screening: Evaluating the antimicrobial and enzyme inhibitory activities of a broader range of this compound derivatives to identify lead compounds in these therapeutic areas.

-

Mechanistic Studies: Elucidating the precise mechanism of action for the observed anticancer effects, including the role of apoptotic pathways and specific molecular targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a variety of analogs to understand how modifications to the pyrazole core and its substituents affect biological activity, with the goal of optimizing potency and selectivity.

By pursuing these research avenues, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of next-generation medicines.

References

The Advent of Bulk: A Technical Guide to the Discovery and History of Sterically Hindered Pyrazoles

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical development of sterically hindered pyrazoles, a class of compounds that has significantly impacted coordination chemistry, catalysis, and medicinal chemistry. This document, intended for researchers, scientists, and drug development professionals, details the key milestones, synthetic methodologies, and the quantitative impact of steric hindrance on the properties of pyrazole-based compounds.

Introduction: From Simple Heterocycles to "Tetrahedral Enforcers"

The chemistry of pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, dates back to the 19th century. The first synthesis of a substituted pyrazole was achieved by Ludwig Knorr in 1883 through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] For nearly a century, research focused on pyrazoles with relatively small substituents.

A paradigm shift occurred with the pioneering work of Swiatoslaw (Jerry) Trofimenko in the mid-1960s, who introduced the versatile poly(pyrazolyl)borate ligands, famously nicknamed "scorpionates".[4][5][6] These tripodal ligands, which bind to metals through two nitrogen atoms like a scorpion's pincers with the third pyrazole ring "stinging" the metal, marked the first generation of these powerful chelating agents.[4][5][7] However, it was the introduction of bulky substituents onto the pyrazole rings in the 1980s that heralded the era of sterically hindered pyrazoles and the second generation of scorpionate ligands.[4][7] In 1986, the introduction of bulky groups at the 3-position of the pyrazolyl ring led to ligands that were termed "tetrahedral enforcers" due to their ability to create a sterically crowded coordination sphere around a metal center, preventing the formation of undesired bis-ligand complexes and leaving coordination sites open for catalysis.[4]

The Knorr Pyrazole Synthesis: A Timeless Route to Bulky Pyrazoles

The Knorr pyrazole synthesis remains a fundamental and widely used method for the preparation of pyrazoles, including those with significant steric bulk. The reaction involves the cyclocondensation of a 1,3-diketone with a hydrazine. To synthesize a sterically hindered pyrazole such as 3,5-di-tert-butylpyrazole, a bulky diketone like 2,2,6,6-tetramethyl-3,5-heptanedione is required.

Detailed Experimental Protocol: Synthesis of 3,5-di-tert-butyl-1H-pyrazole

The following protocol is a representative example of the Knorr synthesis adapted for a sterically hindered pyrazole, based on reported solvent-free methods.[8][9]

Materials:

-

2,2,6,6-tetramethyl-3,5-heptanedione (1.0 mmol, 1.0 eq)

-

Hydrazine monohydrate (1.0 mmol, 1.0 eq)

Procedure:

-

In a clean, dry reaction vial, combine 2,2,6,6-tetramethyl-3,5-heptanedione and hydrazine monohydrate.

-

Seal the vial and heat the mixture with stirring. The reaction can often be performed solvent-free.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture can be cooled to room temperature.

-

The product, this compound, can often be purified by recrystallization or column chromatography if necessary.

Expected Yield: High to excellent yields have been reported for this solvent-free synthesis.[9]

Quantitative Data: The Impact of Steric Hindrance

The introduction of bulky substituents on the pyrazole ring has a profound and measurable impact on the chemical and pharmacological properties of the resulting compounds.

Coordination Chemistry

The primary quantitative effect of steric hindrance in scorpionate ligands is the enforcement of a specific coordination geometry around the metal center. This has been extensively studied in the context of copper(II) coordination, where sterically hindered hydrotris(pyrazolyl)borate ligands promote the formation of distorted tetrahedral structures, which are important in bioinorganic chemistry as models for copper protein active sites.[4]

Pharmacological Activity

In medicinal chemistry, steric hindrance plays a crucial role in modulating the biological activity of pyrazole derivatives. For instance, pyrazole analogs with sterically hindered substituents on an amide group have shown enhanced neuroprotective effects by attenuating microglia-mediated neurotoxicity.[10]

| Compound Type | Substituent | Biological Activity (IC50) | Reference |

| Pyrazole Analog | Bulky dicyclohexylamide | 10–50 µM | [10] |

| Pyrazole Analog | Allyl group | 100 µM | [10] |

Table 1: Comparison of IC50 values for pyrazole analogs with and without sterically hindered substituents in a microglia-mediated neurotoxicity assay.

Visualizing the Core Concepts

Knorr Pyrazole Synthesis Pathway

Caption: General pathway for the Knorr synthesis of sterically hindered pyrazoles.

Experimental Workflow for Sterically Hindered Pyrazole Synthesis

Caption: A typical experimental workflow for the synthesis of a sterically hindered pyrazole.

Logical Relationship: Steric Hindrance and Coordination

Caption: The influence of bulky substituents on the coordination environment and properties of metal complexes.

Conclusion

The introduction of steric bulk into the pyrazole scaffold, particularly in the context of scorpionate ligands, has been a transformative development in chemistry. From their origins as "tetrahedral enforcers" in coordination chemistry to their role in modulating pharmacological activity, sterically hindered pyrazoles continue to be a fertile ground for research and development. The foundational synthetic methods, such as the Knorr synthesis, remain highly relevant, providing accessible routes to these valuable and versatile compounds. This guide provides a foundational understanding for researchers looking to explore the rich history and future potential of sterically hindered pyrazoles.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. researchgate.net [researchgate.net]

- 5. C&EN: COVER STORY - PINCH AND STING: THE SCORPIONATES [pubsapp.acs.org]

- 6. Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of Known and Previously Inaccessible Poly(pyrazolyl)Borates under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.uj.ac.za [pure.uj.ac.za]

- 9. researchgate.net [researchgate.net]

- 10. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Versatile Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a wide array of therapeutic agents across diverse disease areas. This technical guide provides a comprehensive overview of the potential applications of pyrazoles, with a focus on their roles in oncology, inflammation, infectious diseases, and neurology. This document adheres to stringent data presentation and visualization requirements to facilitate advanced research and development.

Anticancer Applications of Pyrazole Derivatives

Pyrazole-containing compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and survival. Several pyrazole-based drugs, such as Crizotinib and Ruxolitinib, are already in clinical use, validating the potential of this scaffold in oncology.

Quantitative Bioactivity Data

The following table summarizes the in vitro cytotoxic activity of various pyrazole derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

| Compound Class | Target Cell Line(s) | IC50 (µM) | Reference Compound | Target/Mechanism |

| Pyrazole Benzothiazole Hybrids | HT29, PC3, A549, U87MG | 3.17 - 6.77 | Axitinib | Antiangiogenic |

| Pyrazole Carbaldehyde Derivatives | MCF-7 (Breast) | 0.25 | Doxorubicin (0.95 µM) | PI3K Inhibitor |

| Indole-Pyrazole Conjugates | HCT116, MCF-7, HepG2, A549 | < 23.7 | Doxorubicin (24.7–64.8 µM) | CDK2 Inhibitor |

| Pyrazole-containing Isolongifolanone | MCF-7 (Breast) | 5.21 | - | Antiproliferative |

| Pyrazole Hydrazide Derivatives | B16-F10, MCF-7 | 0.49 - 0.57 | - | Anticancer |

| Pyrazole-Biphenyl Derivatives | K-562 (Leukemia) | 69.95% inhibition | - | Apoptosis Induction |

| Pyrazolyl Hydroxamic Acids | A549 (Lung) | Potent | - | Anti-proliferative |

| Imidazo[2,1-b]thiazoles-linked Pyrazole | UO-31 (Renal), SNB-75 (CNS) | Potent | - | Antitumor |

| 1H-Pyrazolo[4,3-d]pyrimidin-7(6H)-ones | HeLa, CAKI-I, PC-3, MiaPaca-2, A549 | Potent | - | Anticancer |

| Pyrazole derivatives | WM 266.4, MCF-7 | 0.12 - 0.16 | - | Anticancer |

| Pyrazole derivatives | EGFR, HER-2 tyrosine kinase | 0.20 - 0.26 | - | Kinase Inhibition |

| Trisubstituted Pyrazoles | - | 5x more potent than Crizotinib | Crizotinib | ROS1 Kinase Inhibition |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[1]

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Pyrazole test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2] The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Signaling Pathway Visualization

The pyrazole-containing drug Sotorasib is a KRAS G12C inhibitor that blocks downstream signaling through the MAPK pathway.[1][3]

Anti-inflammatory Applications of Pyrazoles

Pyrazoles are well-established as anti-inflammatory agents, with the most notable example being Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[4] This selectivity reduces the gastrointestinal side effects associated with non-selective NSAIDs.[5]

Quantitative Bioactivity Data

The following table presents the inhibitory activity of pyrazole derivatives against COX enzymes, key mediators of inflammation.

| Compound Class | Target | IC50 (µM) | Selectivity (COX-1/COX-2) | Reference Compound |

| Celecoxib | COX-2 | - | ~30-fold for COX-2 | - |

| 3,5-diarylpyrazoles | COX-2 | 0.01 | - | - |

| Pyrazole-thiazole hybrid | COX-2 / 5-LOX | 0.03 / 0.12 | Dual inhibitor | - |

| Pyrazolo-pyrimidine | COX-2 | 0.015 | - | - |

| Pyrazoline derivative (2g) | Lipoxygenase (LOX) | 80 | - | - |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating acute inflammation.[6][7]

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)[8]

-

Pyrazole test compound suspension

-

Reference drug (e.g., Indomethacin)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Dosing: Administer the pyrazole test compound or reference drug to the animals (e.g., orally or intraperitoneally) 30-60 minutes before carrageenan injection.[7][8]

-

Inflammation Induction: Inject 0.1 mL of carrageenan solution into the subplantar region of the right hind paw of each animal.[8]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after induction.[8]

-

Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated control group.

Signaling Pathway Visualization

Celecoxib selectively inhibits COX-2, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5][9]

Antimicrobial Applications of Pyrazoles

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.

Quantitative Bioactivity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Compound Class | Target Organism(s) | MIC (µg/mL) | Reference Compound | Target/Mechanism |

| Naphthyl-substituted Pyrazole Hydrazones | Gram-positive bacteria, A. baumannii | 0.78 - 1.56 | - | Cell wall disruption |

| Pyrazole-Thiazole Derivatives | MRSA | < 0.2 (MBC) | - | Topoisomerase II/IV inhibition |

| Coumarin-substituted Pyrazoles | MRSA, A. baumannii | 1.56 - 6.25 | - | Growth inhibition |

| Benzofuran-substituted Pyrazoles | S. aureus, S. mutans, E. coli, K. pneumoniae | 3.91 - 15.6 | Standard antibiotics | Growth inhibition |

| Aza-indole-derived Pyrazoles | E. coli, K. pneumoniae, A. baumannii, P. aeruginosa | 0.31 - 1.56 | - | DNA gyrase/Topoisomerase IV inhibition |

| Quinazolinone-Formyl-Pyrazole Derivatives | E. coli | 3.19 - 4.17 (IC50) | Ciprofloxacin | DNA gyrase inhibition |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.[10][11]

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Pyrazole test compound

-

96-well microtiter plates

-

Spectrophotometer (for inoculum standardization)

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL) and dilute it to the final testing concentration (approximately 5 x 10^5 CFU/mL).[11]

-

Compound Dilution: Prepare two-fold serial dilutions of the pyrazole compound in the microtiter plate using MHB.[10]

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[10]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Signaling Pathway Visualization

A key mechanism of action for some antimicrobial pyrazoles is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[12][13]

Neurological Applications of Pyrazoles

The pyrazole scaffold is also being explored for the treatment of neurological disorders, including Alzheimer's disease and anxiety.[7][14]

Quantitative Bioactivity Data

The following table highlights the activity of pyrazole derivatives against key neurological targets.

| Compound Class | Target | IC50 (µM) / Ki | Reference Compound | Therapeutic Area |

| Pyrazoline-Thiazole Derivative (3g) | Acetylcholinesterase (AChE) | 0.338 | - | Alzheimer's Disease |

| Pyrazoline-Thiazole Derivative (3g) | Butyrylcholinesterase (BChE) | 2.087 | - | Alzheimer's Disease |

| Pyrazole Derivative | Acetylcholinesterase (AChE) | 19.88 (Ki) | - | Alzheimer's Disease |

| Rimonabant | Cannabinoid Receptor 1 (CB1) | - | - | Obesity (withdrawn) |

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This in vitro assay, based on Ellman's method, is used to screen for inhibitors of AChE, a key target in Alzheimer's disease therapy.[15]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Pyrazole test compounds

-

96-well microplate and reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and the test compounds in the phosphate buffer.

-

Assay Setup: In a 96-well plate, add the AChE enzyme solution and the pyrazole test compound at various concentrations. Include a control with no inhibitor.

-

Pre-incubation: Incubate the enzyme and inhibitor for a short period (e.g., 15 minutes).

-

Reaction Initiation: Add DTNB and then the substrate ATCI to all wells to start the reaction.

-

Kinetic Measurement: Measure the absorbance at 412 nm at multiple time points to determine the rate of the reaction. The yellow color produced is proportional to AChE activity.

-

Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathway Visualization

Rimonabant, a pyrazole derivative, acts as an antagonist/inverse agonist at the cannabinoid 1 (CB1) receptor, which was explored for its effects on appetite and metabolism.[16]

Synthesis of the Pyrazole Core: The Knorr Synthesis

A classic and versatile method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4][14][17]

Experimental Protocol: Knorr Synthesis of a Pyrazolone

This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[4]

Materials:

-

Ethyl benzoylacetate

-

Hydrazine hydrate

-

1-Propanol

-

Glacial acetic acid

-

Water

-

Heating and stirring apparatus

-

Filtration equipment

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[4]

-

Solvent and Catalyst: Add 1-propanol (3 mL) and a few drops of glacial acetic acid as a catalyst.[4]

-

Heating: Heat the mixture to approximately 100°C with stirring for 1 hour.[4]

-

Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up and Crystallization: Once the starting material is consumed, add water to the hot reaction mixture. Allow the mixture to cool slowly with stirring to facilitate the precipitation of the product.[4]

-

Isolation and Purification: Collect the solid product by filtration, wash with water, and air dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.[14]

Workflow Visualization

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and ability to interact with a wide range of biological targets have solidified its importance in drug discovery. The data and protocols presented in this guide underscore the vast potential of pyrazole derivatives in developing next-generation therapeutics for cancer, inflammation, infectious diseases, and neurological disorders. Further exploration of structure-activity relationships and novel synthetic methodologies will undoubtedly lead to the discovery of new and improved pyrazole-based drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 6. benchchem.com [benchchem.com]

- 7. inotiv.com [inotiv.com]

- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. benchchem.com [benchchem.com]

- 12. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Methodological & Application

Application Notes: 3,5-di-tert-butyl-1H-pyrazole as a Ligand in Homogeneous Catalysis

Introduction

3,5-di-tert-butyl-1H-pyrazole is a versatile N-heterocyclic ligand extensively used in coordination chemistry and homogeneous catalysis. Its defining features are the two bulky tert-butyl groups flanking the nitrogen atoms of the pyrazole ring. These groups provide significant steric hindrance around the metal center, which can be leveraged to control catalyst activity, stability, and selectivity. The strong σ-donating character of the pyrazole nitrogen forms stable bonds with transition metals, making the resulting complexes robust under catalytic conditions. Pyrazole-containing ligands have been effectively used to stabilize metal complexes, particularly palladium, for a variety of cross-coupling reactions.[1] The ability to fine-tune the steric and electronic properties of the catalyst by modifying the pyrazole backbone makes this compound a valuable tool for catalyst design in academic and industrial research.[1]

Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which forges carbon-carbon bonds between organoboron compounds and organic halides, is a cornerstone of modern synthetic chemistry, particularly in the synthesis of biaryls for pharmaceuticals and advanced materials. Palladium complexes stabilized by N-donor ligands, such as pyrazoles, are highly effective catalysts for this transformation. The sterically demanding this compound ligand can enhance catalytic efficiency by promoting the reductive elimination step and stabilizing the active Pd(0) species.[2][3]

Complexes can be formed in situ from a palladium precursor (e.g., Pd(OAc)₂) and the pyrazole ligand, or a pre-formed, well-defined complex can be used as the catalyst.[1] These catalysts have demonstrated efficacy in coupling a range of aryl halides with arylboronic acids.

Quantitative Data Summary

The following table summarizes representative results for Suzuki-Miyaura cross-coupling reactions using palladium catalysts bearing pyrazole-based ligands, including those with bulky tert-butyl substituents.

| Entry | Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield/Conversion (%) |

| 1 | Bis(3,5-di-tert-butyl-pyrazolyl)Pd(II) Complex (0.33 mol%)[1] | Bromobenzene | Phenylboronic acid | K₂CO₃ | Dioxane | 140 | 4 | 81 (conversion) |

| 2 | PdCl₂(dppf) (8 mol%) / dppf (4 mol%)[4] | 3,5-dimethyl-1-phenyl-4-iodopyrazole | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 16 | 95 (yield) |

| 3 | Pyridine-Pyrazole/Pd(II) (0.1 mol%)[5] | 4-Bromoacetophenone | Phenylboronic acid | KOH | EtOH/H₂O | MW | 0.17 | 98 (yield) |

| 4 | Pd₂(dba)₃ / Ligand 1 (Pd:L = 1:2)[6] | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 85 | 12 | 78 (yield) |

Application Note 2: Manganese-Catalyzed Transfer Hydrogenation

Driven by the need for more sustainable and cost-effective chemical processes, there is growing interest in replacing precious metal catalysts (e.g., Ru, Rh, Ir) with those based on earth-abundant metals like manganese. Pyrazole ligands have been shown to improve the efficiency of manganese-based catalysts for the transfer hydrogenation of ketones and other unsaturated compounds.[7] This reaction typically uses an alcohol, such as 2-propanol, as both the solvent and the hydrogen source, offering a greener alternative to reactions requiring high-pressure H₂ gas.

The catalytic system is typically generated in situ from a manganese salt, a pyrazole ligand, and a strong base (e.g., KOtBu or NaOH).[8] This pre-activation via dehydrohalogenation or other means generates a highly active Mn-hydride or related species capable of reducing a wide array of functional groups with high tolerance.[7]

Quantitative Data Summary

The table below illustrates the broad applicability of manganese-pyrazole systems in the transfer hydrogenation of various ketones.

| Entry | Substrate (Ketone) | Hydrogen Source | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | Acetophenone | 2-Propanol | KOtBu | 80 | 20 | >99 |

| 2 | 4-Chloroacetophenone | 2-Propanol | KOtBu | 80 | 20 | 98 |

| 3 | 2-Acetonaphthone | 2-Propanol | NaOH | 80 | 20 | 95 |

| 4 | Cyclohexanone | 2-Propanol | KOtBu | 80 | 20 | 96 |

| 5 | Propiophenone | 2-Propanol | NaOH | 80 | 20 | >99 |

| (Data is representative of Mn-catalysis with pyrazole-type ligands as described in the literature[7][8]) |

Experimental Protocols

Protocol 1: Synthesis of Bis(this compound)palladium(II) Dichloride

This protocol describes the synthesis of a well-defined palladium(II) precatalyst bearing two this compound ligands.

Materials:

-

Palladium(II) chloride (PdCl₂, 177 mg, 1.0 mmol)

-

This compound (360 mg, 2.0 mmol)

-

Acetonitrile (anhydrous, 20 mL)

-

Standard glassware for synthesis (Schlenk flask, condenser)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a 50 mL Schlenk flask equipped with a magnetic stir bar, add Palladium(II) chloride (177 mg, 1.0 mmol) and this compound (360 mg, 2.0 mmol).

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Add anhydrous acetonitrile (20 mL) via syringe.

-

Heat the reaction mixture to reflux (approx. 82°C) under a positive pressure of inert gas.

-

Maintain the reflux with vigorous stirring for 12-18 hours. The color of the suspension will typically change as the reaction progresses.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the solvent volume in vacuo to approximately 5 mL.

-

Add diethyl ether (20 mL) to precipitate the product.

-

Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

The resulting solid, trans-[PdCl₂(3,5-di-tBu-pzH)₂], can be characterized by NMR, IR spectroscopy, and elemental analysis.[9][10]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Bromide

This protocol provides a general method for the C-C bond formation between an aryl bromide and an arylboronic acid using a palladium/3,5-di-tert-butyl-1H-pyrazole catalyst system.[4][11]

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.5 mmol, 1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%)

-

This compound (5.4 mg, 0.03 mmol, 3 mol%)

-

Potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (4 mL) and Water (1 mL)

-

Oven-dried Schlenk tube or reaction vial with a screw cap and septum

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 1 mol%), this compound (5.4 mg, 3 mol%), the aryl bromide (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (425 mg, 2.0 mmol).

-

Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this process three times.

-

Add 1,4-dioxane (4 mL) and water (1 mL) via syringe. The mixture should be thoroughly degassed via a sparge with inert gas for 10-15 minutes.

-

Place the reaction tube in a preheated oil bath at 100°C.

-

Stir the reaction mixture vigorously for 8-24 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizations

Caption: General experimental workflow for a catalytic cross-coupling reaction.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. New palladium(II) complexes bearing pyrazole-based Schiff base ligands: synthesis, characterization and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Synthesis of Metal Complexes with 3,5-di-tert-butyl-1H-pyrazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various metal complexes utilizing the sterically hindered ligand, 3,5-di-tert-butyl-1H-pyrazole. The protocols outlined below are compiled from established literature and are intended to serve as a guide for researchers in coordination chemistry, materials science, and drug development.

Introduction

This compound is a versatile N-donor ligand known for forming stable complexes with a wide range of transition metals. The bulky tert-butyl groups at the 3 and 5 positions provide significant steric hindrance, which can influence the coordination geometry, nuclearity, and reactivity of the resulting metal complexes. These characteristics make them interesting candidates for applications in catalysis, materials science, and as potential therapeutic agents. This document details the synthesis of copper, gold, nickel, and cobalt complexes with this ligand.

General Experimental Workflow

The synthesis of metal complexes with this compound typically follows a general workflow. This involves the reaction of a metal salt with the pyrazole ligand in a suitable solvent, often in the presence of a base to facilitate deprotonation of the pyrazole. The resulting complex is then isolated and purified.

Caption: General workflow for the synthesis of metal-pyrazole complexes.

Experimental Protocols

Synthesis of a Tetrameric Gold(I) Complex: [Au(μ-3,5-tBu₂-pz)]₄

This protocol describes the synthesis of a tetranuclear gold(I) complex with 3,5-di-tert-butyl-pyrazolate.[1]

Materials:

-

Au(tht)Cl (tht = tetrahydrothiophene)

-

This compound (3,5-tBu₂-pzH)

-

Base (e.g., sodium hydroxide, potassium carbonate)

-

Solvent (e.g., dichloromethane)

Procedure:

-

Dissolve Au(tht)Cl and this compound in a suitable solvent like dichloromethane in a reaction flask.

-

Add a base to the solution to facilitate the deprotonation of the pyrazole ligand.

-

Stir the reaction mixture at room temperature for several hours.

-

The formation of the product may be observed by a color change or precipitation.

-

Isolate the crude product by filtration.

-

Purify the complex by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to obtain crystalline [Au(μ-3,5-tBu₂-pz)]₄.[1]

Quantitative Data:

| Complex | Formula | Yield (%) | M.p. (°C) | Analytical Data |

| [Au(μ-3,5-tBu₂-pz)]₄ | C₄₄H₇₆Au₄N₈ | High | > 300 | ¹H NMR, ¹³C NMR, Single Crystal X-ray Diffraction |

Synthesis of Copper(II) Complexes

The reaction of copper(II) salts with this compound can yield a variety of products depending on the reaction conditions and the copper salt used.

Protocol 2.1: Synthesis of a Heptanuclear Copper(II) Double-Cubane Complex [2]

Materials:

-

Copper(II) salt (e.g., CuCl₂, CuBr₂, Cu(NO₃)₂)

-

This compound (HpzᵗBu)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

Procedure:

-

Combine the copper(II) salt, sodium hydroxide, and this compound in a 1:1:2 molar ratio in methanol.[2]

-

Stir the reaction mixture at 293 K for three days.[2]

-

The product will precipitate from the solution.

-

Collect the solid by filtration, wash with methanol, and dry under vacuum.

Quantitative Data:

| Complex | Formula | Yield (%) | Color | Magnetic Properties |

| [[Cu₃(HpzᵗBu)₆(μ₃-Cl)(μ₃-OH)₃]₂Cu]Cl₆ | C₆₆H₁₂₈Cl₁₂Cu₇N₁₂O₆ | Moderate | Green | Antiferromagnetic, S=1/2 ground state[2] |

| [[Cu₃(HpzᵗBu)₆(μ₃-Br)(μ₃-OH)₃]₂Cu]Br₆ | C₆₆H₁₂₈Br₁₂Cu₇N₁₂O₆ | Moderate | Green | Antiferromagnetic, S=1/2 ground state[2] |

Protocol 2.2: General Synthesis of Bioactive Copper(II) Pyrazole Complexes [3]

Materials:

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

This compound derivative

-

Ethanol (EtOH)

-

Bi-distilled water

Procedure:

-

Dissolve Cu(OAc)₂·H₂O (2 mmol) in 5 mL of bi-distilled water.

-

Separately, dissolve the pyrazole derivative (2 mmol) in ethanol.

-

Add the copper solution to the ethanolic solution of the ligand.

-

Heat the reaction mixture under reflux for up to 3 hours until a colored solid appears.[3]

-

Allow the mixture to cool, then filter the solid product.

-

Wash the product with ethanol and dry it over CaCl₂ in a desiccator.[3]

Synthesis of Nickel(II) Complexes

Nickel(II) complexes with pyrazole-based ligands are of interest for their magnetic properties and catalytic applications.

Protocol 3.1: Synthesis of a Paramagnetic Nickel(II) Bis(pyrazolyl)methane Complex [4]

While this protocol uses a bis(pyrazolyl)methane ligand, the general approach is applicable for the synthesis of Ni(II) complexes with this compound.

Materials:

-

[NiBr₂(DME)] (DME = 1,2-dimethoxyethane)

-

This compound

-